N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
Description
N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is a complex organic compound that features a cyclohexyl group, a phenyl group, and a diazepane ring
Properties
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-18-11-13-23(14-12-21-18)15-19(25)22-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,17,20H,2,5-6,9-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJLVMMIXUMZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CN3CCC(=O)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.
Attachment of the Cyclohexyl and Phenyl Groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl and phenyl groups onto the diazepane ring.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-phenyl-p-phenylenediamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Cyclohexylbenzene: While structurally simpler, it provides a basis for understanding the behavior of cyclohexyl groups in larger molecules.
Diazepam: A well-known compound with a diazepane ring, used for comparison in terms of biological activity and mechanism of action.
Uniqueness
N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is unique due to its combination of a cyclohexyl group, a phenyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or more common compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
